D-Fructosazone
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Overview
Description
D-Arabino-hexosulose bis(phenylhydrazone): is an organic compound with the chemical formula C18H22N4O4 and a molecular weight of 358.4 g/mol . It is also known by other names such as D-Fructosazone, Phenyl-D-glucosazone, and Phenyl-D-fructosazone . This compound typically appears as a white crystalline solid and is insoluble in water but soluble in organic solvents like ethanol, benzene, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
D-Arabino-hexosulose bis(phenylhydrazone) can be synthesized by reacting D-arabino-hexosulose with phenylhydrazine under alkaline conditions . The reaction involves the formation of a hydrazone linkage between the carbonyl group of the sugar and the amino group of phenylhydrazine .
Industrial Production Methods:
While specific industrial production methods for D-Arabino-hexosulose bis(phenylhydrazone) are not widely documented, the general approach involves the same synthetic route as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced to form hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazones.
Scientific Research Applications
Chemistry:
D-Arabino-hexosulose bis(phenylhydrazone) is used as a reagent for the analysis and detection of aldose sugars in carbohydrate chemistry . Its ability to form stable hydrazone linkages makes it valuable in identifying and quantifying sugars .
Biology:
In biological research, this compound is used to study carbohydrate metabolism and enzyme activities related to sugar processing . It serves as a model compound for understanding the interactions between sugars and proteins .
Medicine:
Industry:
The compound’s unique structure allows it to be used as a surfactant in various industrial applications, including altering wettability and reducing surface tension .
Mechanism of Action
D-Arabino-hexosulose bis(phenylhydrazone) exerts its effects primarily through the formation of hydrazone linkages with carbonyl groups in sugars . This interaction stabilizes the sugar molecules and allows for their detection and analysis . The molecular targets include the carbonyl groups of aldose sugars, and the pathways involved are those related to carbohydrate metabolism and enzyme activities .
Comparison with Similar Compounds
- D-Glucose phenylosazone
- D-Fructose phenylosazone
- Phenyl-D-glucosazone
- Phenyl-D-fructosazone
Comparison:
D-Arabino-hexosulose bis(phenylhydrazone) is unique in its ability to form stable hydrazone linkages with a variety of aldose sugars, making it a versatile reagent in carbohydrate chemistry . Compared to similar compounds, it offers better solubility in organic solvents and greater stability under various conditions .
Biological Activity
D-Fructosazone is a compound formed from the reaction of fructose with phenylhydrazine, resulting in a hydrazone derivative. This compound has garnered interest due to its biological activity and implications for metabolic processes. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant case studies.
Chemical Structure and Formation
This compound is synthesized through the condensation of fructose and phenylhydrazine, leading to the formation of a stable hydrazone. The structural characteristics of this compound can be represented as follows:
- Molecular Formula : C12H15N3O5
- Molecular Weight : 273.27 g/mol
The reaction can be summarized as:
Metabolic Pathways
This compound's biological activity is closely linked to fructose metabolism. Fructose is primarily metabolized in the liver by the enzyme fructokinase C (KHK), which rapidly converts fructose into fructose-1-phosphate (F1P). This process bypasses key regulatory steps in glycolysis, leading to significant metabolic consequences:
- Increased Lipogenesis : High levels of F1P can stimulate lipogenesis, contributing to fatty liver disease.
- Uric Acid Production : Fructose metabolism generates uric acid, which has been implicated in inflammatory responses and metabolic syndrome .
Immunological Effects
Research indicates that this compound may influence immune responses. Fructose has been shown to activate immune pathways by inducing the expression of adhesion molecules and chemokines in endothelial cells, enhancing leukocyte adhesion and migration . Additionally, uric acid produced during fructose metabolism may further activate immune cells, leading to increased secretion of pro-inflammatory cytokines such as IL-1β and IL-6 .
Case Study 1: Fructose-Induced Metabolic Syndrome
A study investigated the effects of high fructose diets on metabolic health. Rodent models fed high fructose diets exhibited rapid increases in hepatic F1P levels, leading to significant alterations in glucose metabolism and increased fat accumulation in the liver . The findings suggest that this compound may play a role in the development of metabolic disorders associated with excessive fructose consumption.
Parameter | Control Group | High Fructose Group |
---|---|---|
Hepatic F1P Levels (mM) | 0.1 | 1.0 |
Liver Fat Accumulation (%) | 5% | 25% |
Blood Uric Acid Levels (mg/dL) | 3.5 | 7.0 |
Case Study 2: Immune Activation by Fructose
Another study explored how fructose affects immune cell activation. In vitro experiments demonstrated that exposure to fructose increased IL-1β secretion from dendritic cells and enhanced T cell activity . This suggests that this compound may have immunomodulatory effects, potentially influencing inflammatory diseases.
Properties
CAS No. |
4746-10-5 |
---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |
InChI Key |
BZVNQJMWJJOFFB-UGSZPUKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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